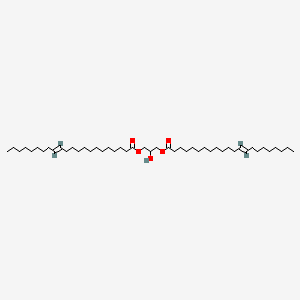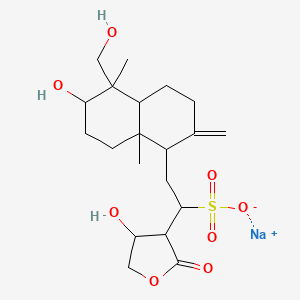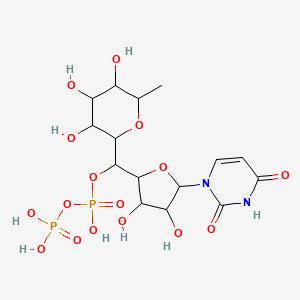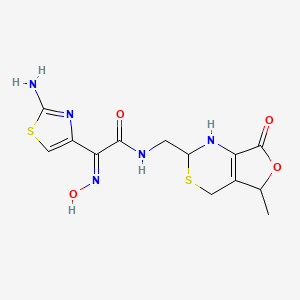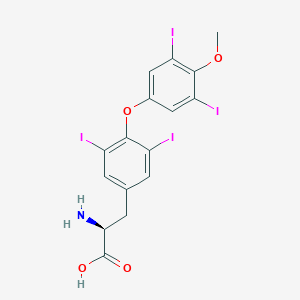
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is a synthetic derivative of the amino acid L-Tyrosine. This compound is characterized by the presence of multiple iodine atoms and a methoxy group attached to the phenyl ring. Such modifications can significantly alter the chemical and biological properties of the parent molecule, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- typically involves the iodination of L-Tyrosine followed by the introduction of a methoxy group. The process can be summarized as follows:
Iodination: L-Tyrosine is treated with iodine and an oxidizing agent (e.g., hydrogen peroxide) to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.
Methoxylation: The iodinated intermediate is then reacted with a methoxy donor (e.g., dimethyl sulfate) under basic conditions to introduce the methoxy group at the 4 position.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other groups (e.g., nucleophiles) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various derivatives with different functional groups replacing the iodine atoms.
科学研究应用
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Studying the effects of iodine and methoxy modifications on amino acid function.
Medicine: Potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Use in the development of new materials or as a reagent in various chemical processes.
作用机制
The mechanism by which L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- exerts its effects would depend on its specific interactions with biological targets. The presence of iodine atoms might influence its binding to proteins or enzymes, while the methoxy group could affect its solubility and membrane permeability. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
L-Tyrosine: The parent amino acid, without any modifications.
3,5-Diiodo-L-Tyrosine: A simpler derivative with only iodine modifications.
4-Methoxy-L-Tyrosine: A derivative with only a methoxy group modification.
Uniqueness
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is unique due to the combination of multiple iodine atoms and a methoxy group, which can significantly alter its chemical and biological properties compared to its simpler counterparts.
属性
CAS 编号 |
4367-89-9 |
|---|---|
分子式 |
C16H13I4NO4 |
分子量 |
790.90 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(3,5-diiodo-4-methoxyphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H13I4NO4/c1-24-14-11(19)5-8(6-12(14)20)25-15-9(17)2-7(3-10(15)18)4-13(21)16(22)23/h2-3,5-6,13H,4,21H2,1H3,(H,22,23)/t13-/m0/s1 |
InChI 键 |
CTRBRDHEPJCPON-ZDUSSCGKSA-N |
手性 SMILES |
COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I |
规范 SMILES |
COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




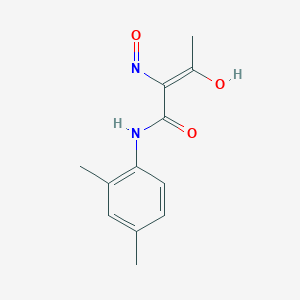
![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
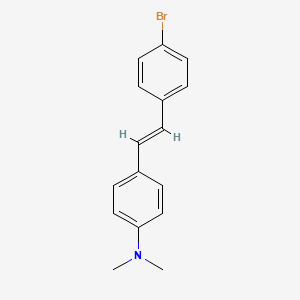
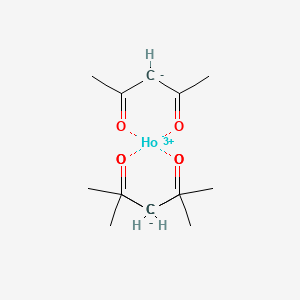
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)

